N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Dihydro derivatives of the compound.
Substitution: Substituted derivatives with various functional groups attached to the furan or thiophene rings.
Scientific Research Applications
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The furan and thiophene rings may facilitate binding to specific sites, while the pyrazole ring could play a role in modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- [4-(Furan-2-yl)butan-2-yl][1-(5-methylthiophen-2-yl)ethyl]amine
Uniqueness
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that incorporates furan, pyrazole, and hydrazide functional groups. Its molecular formula is C14H12N4O2S, with a molecular weight of 300.34 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The unique arrangement of functional groups in this compound contributes to its reactivity and biological potential. The synthesis typically involves the condensation of furan derivatives with thiophenes and pyrazole intermediates, allowing for modifications that enhance biological activity .
Anticancer Properties
Recent studies have indicated that compounds sharing structural similarities with this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study:
A study on related pyrazole derivatives demonstrated IC50 values below 10 μM against human cancer cell lines, suggesting potent anticancer activity. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Preliminary assays indicate that it may inhibit pro-inflammatory cytokine production, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The anti-inflammatory mechanism is hypothesized to involve the inhibition of NF-kB signaling pathways .
Understanding the mechanism of action for this compound is essential for elucidating its therapeutic potential. Initial studies suggest interaction with specific enzymes or receptors involved in cellular signaling pathways related to growth and inflammation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | Furan and pyrimidine rings | Anticancer activity |
3-(2-Furyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide | Indole instead of propan group | Moderate cytotoxicity |
5-(furan-2-yl)-N-[1H-indol-3-ylmethylideneamino]-1H-pyrazole | Indole substitution | Potential anti-inflammatory effects |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. This includes:
- In-depth Mechanistic Studies: Investigating specific enzyme interactions and signaling pathways.
- In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.
Properties
CAS No. |
303107-72-4 |
---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-4-5-13(21-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-20-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
QZEKYQXMWFLMGX-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.